3-Chloro-2,4-dimethyl-1,8-naphthyridine

Description

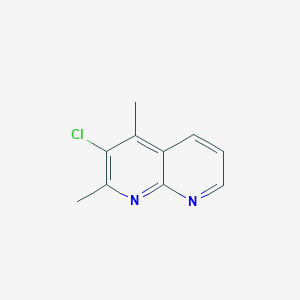

3-Chloro-2,4-dimethyl-1,8-naphthyridine (CAS: 74292-75-4) is a heterocyclic compound featuring a naphthyridine core substituted with chlorine at position 3 and methyl groups at positions 2 and 2. Its molecular formula is C₁₀H₉ClN₂, with a molecular weight of 192.65 g/mol. The compound's structure balances lipophilicity (from methyl groups) and reactivity (from chlorine), making it a versatile intermediate in medicinal chemistry and materials science. Notably, 1,8-naphthyridine derivatives are recognized for antibacterial, anti-inflammatory, and enzyme inhibitory activities .

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2,4-dimethyl-1,8-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-6-8-4-3-5-12-10(8)13-7(2)9(6)11/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUVYAAWGMJCST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=NC2=NC(=C1Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901269436 | |

| Record name | 1,8-Naphthyridine, 3-chloro-2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901269436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74292-75-4 | |

| Record name | 1,8-Naphthyridine, 3-chloro-2,4-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74292-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,8-Naphthyridine, 3-chloro-2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901269436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3-Chloro-2,4-dimethyl-1,8-naphthyridine can be achieved through various synthetic routes. One common method involves the reaction of 2,4-dimethyl-1,8-naphthyridine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under reflux conditions . The reaction typically proceeds as follows:

Starting Material: 2,4-dimethyl-1,8-naphthyridine

Chlorinating Agent: Thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5)

Reaction Conditions: Reflux in an appropriate solvent (e.g., dichloromethane or chloroform)

Product: this compound

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and more efficient purification techniques .

Chemical Reactions Analysis

3-Chloro-2,4-dimethyl-1,8-naphthyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form naphthyridine N-oxides or reduction to form dihydronaphthyridines.

Cross-Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.

Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, bases such as potassium carbonate for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions .

Scientific Research Applications

3-Chloro-2,4-dimethyl-1,8-naphthyridine has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds, including potential antibacterial and anticancer agents.

Materials Science: The compound is used in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.

Chemical Biology: It is employed in the design of molecular probes and ligands for studying biological systems.

Mechanism of Action

The mechanism of action of 3-Chloro-2,4-dimethyl-1,8-naphthyridine depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved can vary based on the specific derivative or application .

Comparison with Similar Compounds

Positional Isomers: Chlorine and Methyl Substitution

4-Chloro-2,7-dimethyl-1,8-naphthyridine (CAS: 84670-41-7)

- Molecular Formula : C₁₀H₉ClN₂ (identical to the target compound).

- Key Differences : Chlorine at position 4 and methyl groups at positions 2 and 5.

- Impact : Positional isomerism alters electronic distribution and steric hindrance. The 4-chloro derivative may exhibit distinct reactivity in substitution reactions due to the chlorine's proximity to the nitrogen atoms .

- 6-Bromo-2-chloro-1,8-naphthyridine Key Differences: Bromine replaces a methyl group at position 4. This compound is more reactive in cross-coupling reactions compared to the target compound .

Functional Group Variations

7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine (CAS: 106582-41-6)

- Molecular Formula : C₁₀H₃ClF₆N₂.

- Key Differences : Trifluoromethyl groups at positions 2 and 3.

- Impact : Strong electron-withdrawing trifluoromethyl groups reduce electron density on the naphthyridine ring, enhancing stability and altering binding affinity in medicinal applications (e.g., enzyme inhibition) .

- 4-Chloro-1,8-naphthyridin-2(1H)-one Key Differences: Ketone group at position 2. Impact: The polar ketone group increases solubility in polar solvents and enables hydrogen bonding, which may improve interactions with biological targets compared to the nonpolar methyl groups in the target compound .

Heterocyclic Modifications

- 3-Chloro-4-(2-substituted-1,8-naphthyridine-3-yl)-1-aryl-azetidine-2-one Key Differences: Azetidine ring fused at position 3. This contrasts with the target compound’s flexibility .

1,8-Naphthyridine-3-carboxylic Acid Derivatives

- Key Differences : Carboxylic acid or ester groups at position 3.

- Impact : Enhanced polarity and hydrogen-bonding capacity improve antibacterial activity. For example, ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate showed high yield (87%) in synthesis and potent activity against Gram-negative bacteria .

Biological Activity

3-Chloro-2,4-dimethyl-1,8-naphthyridine is a member of the naphthyridine family, which has garnered interest due to its diverse biological activities. This compound exhibits significant potential in medicinal chemistry, particularly as a precursor for synthesizing various biologically active agents. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of Naphthyridines

Naphthyridines are heterocyclic compounds characterized by fused pyridine rings. They are known for their broad spectrum of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. The structural diversity among naphthyridines allows for various substitutions that can enhance their pharmacological effects.

Antibacterial Activity

Research has demonstrated that this compound derivatives exhibit significant antibacterial properties. A study highlighted the compound's ability to enhance the efficacy of existing antibiotics against multi-resistant bacterial strains. For instance, when combined with fluoroquinolones like norfloxacin and ofloxacin, it showed a marked reduction in minimum inhibitory concentrations (MICs), indicating a synergistic effect against pathogens such as E. coli and S. aureus .

| Compound | Antibiotic | MIC Before Combination (µg/mL) | MIC After Combination (µg/mL) |

|---|---|---|---|

| This compound | Norfloxacin | 32 | 4 |

| This compound | Ofloxacin | 16 | 2 |

Anticancer Activity

The anticancer potential of naphthyridines has been extensively researched. Compounds derived from naphthyridine structures have shown cytotoxic effects against various cancer cell lines. For example, derivatives have been reported to induce apoptosis in cancer cells through mechanisms involving DNA intercalation and modulation of apoptotic pathways .

In vitro studies have indicated that certain naphthyridine derivatives possess IC50 values ranging from 0.03 to 15 µg/mL against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .

The mechanism by which this compound exerts its biological effects primarily involves interaction with molecular targets within bacterial and cancerous cells:

- Antibacterial Mechanism : The compound may inhibit bacterial topoisomerases, enzymes critical for DNA replication and transcription. This inhibition leads to bacterial cell death .

- Anticancer Mechanism : In cancer cells, naphthyridine derivatives can induce apoptosis through several pathways, including the activation of caspases and upregulation of pro-apoptotic factors .

Case Studies

- Enhancement of Antibiotic Efficacy : A study conducted on multi-resistant strains demonstrated that the combination of this compound with fluoroquinolones significantly improved antibacterial activity compared to the antibiotics alone .

- Cytotoxicity in Cancer Models : Research on various naphthyridine derivatives indicated potent cytotoxic effects against multiple cancer cell lines, showcasing their potential as lead compounds in anticancer drug development .

Q & A

Basic: What are the standard synthetic routes for 3-Chloro-2,4-dimethyl-1,8-naphthyridine?

The Gould–Jacobs reaction is a foundational method for synthesizing 1,8-naphthyridine derivatives. For this compound, a multi-step approach is typically employed:

- Step 1 : Condensation of 2-aminopyridine with ethoxy methylene malonate under reflux to form diethyl 2-((pyridine-2-ylamino)methylene) malonate .

- Step 2 : Cyclization in diphenyl ether at 250°C to yield ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate .

- Step 3 : Chlorination and methylation at specific positions using alkyl halides (e.g., p-chlorobenzyl chloride) in anhydrous DMF with NaH as a base .

- Step 4 : Hydrolysis under basic conditions (10% NaOH) to obtain the carboxylic acid derivatives .

Characterization involves FTIR, H/C NMR, and mass spectrometry, with key spectral markers including aromatic proton signals (δ 8.02–9.19 ppm) and carbonyl stretches (~1686 cm) .

Basic: What substitution reactions are feasible at the chloro and methyl positions?

The chloro group at position 3 undergoes nucleophilic substitution with amines, alkoxides, or thiols:

- Aminolysis : Reacting with primary/secondary amines (e.g., morpholine, piperazine) in DMF at 90°C yields amino-substituted derivatives .

- Alkoxylation : Sodium alkoxides (e.g., CHONa) in DMSO or DMF substitute chloro with alkoxy groups at 20–80°C .

The methyl groups at positions 2 and 4 are less reactive but can participate in oxidation (e.g., KMnO in acetone to form carboxylic acids) or functionalization via radical reactions .

Advanced: How can substitution reactions be optimized for regioselectivity?

Regioselectivity depends on steric and electronic factors:

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor nucleophilic attack at the electron-deficient chloro position .

- Catalysts : Ionic liquids (e.g., [BMIM]BF) enhance Friedländer reactions, improving yields of fused naphthyridines .

- Temperature control : Lower temperatures (0–20°C) reduce side reactions during aminolysis, as seen in the synthesis of 4-methylamino-3-nitro derivatives (97% yield) .

For example, this compound reacts with benzylamine at 150°C to yield 3-benzylamino derivatives (56% yield) without affecting methyl groups .

Advanced: How to resolve contradictions in NMR data for structurally similar derivatives?

Discrepancies in NMR signals often arise from tautomerism or solvent effects:

- Tautomeric equilibria : Hydroxy- and oxo-substituted derivatives (e.g., 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine) exhibit shifts due to keto-enol tautomerism. Use N NMR or variable-temperature NMR to identify dominant forms .

- Solvent-induced shifts : Chloroform-d vs. DMSO-d can cause δ variations of 0.1–0.5 ppm for aromatic protons. Cross-reference with HRMS and IR for validation .

- Crystallography : Single-crystal X-ray diffraction (e.g., for copper complexes) provides unambiguous structural confirmation .

Advanced: What computational methods predict electronic spectra of 1,8-naphthyridine derivatives?

Time-dependent density functional theory (TD-DFT) at the B3LYP/6-31G(d) level accurately models UV-Vis spectra:

- Geometry optimization : Gas-phase or PCM (polarizable continuum model) optimizations account for solvent effects .

- Electronic transitions : For this compound, π→π* transitions in the 250–350 nm range align with experimental data (Δλ < 10 nm) .

- Frontier orbitals : HOMO-LUMO gaps correlate with redox behavior, useful for designing photofunctional materials .

Advanced: How to establish structure-activity relationships (SAR) for anticancer activity?

Key strategies include:

- Functional group modulation : Introducing electron-withdrawing groups (e.g., nitro, chloro) at position 3 enhances cytotoxicity against MCF7 cells (IC < 10 μM) .

- Side-chain diversity : Coupling with heterocyclic amines (e.g., 3-chlorophenyl) improves membrane permeability and target binding, as shown for 1-(4-chlorobenzyl)-N-(3-chlorophenyl)-4-oxo derivatives .

- In silico screening : Molecular docking with kinases (e.g., EGFR) identifies critical hydrogen bonds and hydrophobic interactions .

Advanced: How to mitigate impurities during large-scale synthesis?

- Column chromatography : Use methanol:chloroform (10:40) to separate byproducts .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (e.g., 88% yield for 8b in ) .

- Real-time monitoring : LC-MS tracks intermediates, ensuring <2% unreacted starting material .

Basic: Which functional groups influence reactivity in 1,8-naphthyridines?

- Chloro groups : Act as leaving groups for nucleophilic substitutions .

- Methyl groups : Provide steric hindrance, directing reactions to less crowded positions .

- Hydroxy/Oxo groups : Participate in tautomerism and hydrogen bonding, affecting solubility and biological activity .

Advanced: How to design 1,8-naphthyridine derivatives for fluorescence applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.